molecular formula C15H17BrN2O3 B5231183 Ethyl 6-bromo-4-(2-hydroxypropylamino)quinoline-3-carboxylate

Ethyl 6-bromo-4-(2-hydroxypropylamino)quinoline-3-carboxylate

Cat. No.: B5231183
M. Wt: 353.21 g/mol
InChI Key: SQDPYBOZFFISRN-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-4-(2-hydroxypropylamino)quinoline-3-carboxylate is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives have been extensively studied due to their potential therapeutic properties, including antibacterial, antiviral, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-4-(2-hydroxypropylamino)quinoline-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for quinoline derivatives often involve the use of catalysts and optimized reaction conditions to increase yield and reduce production costs. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly employed to achieve efficient and environmentally friendly production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-4-(2-hydroxypropylamino)quinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles, typically under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are employed.

    Ester Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

    Substitution Reactions: Various substituted quinoline derivatives.

    Oxidation and Reduction: Ketones or amines, depending on the reaction conditions.

    Ester Hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

Ethyl 6-bromo-4-(2-hydroxypropylamino)quinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-bromo-4-(2-hydroxypropylamino)quinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes or interfere with receptor-ligand interactions, leading to its therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-bromo-4-(2-hydroxypropylamino)quinoline-3-carboxylate is unique due to the presence of the bromine atom at the 6-position and the hydroxypropylamino group at the 4-position. These structural features contribute to its distinct chemical reactivity and potential biological activities compared to other quinoline derivatives .

Properties

IUPAC Name

ethyl 6-bromo-4-(2-hydroxypropylamino)quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O3/c1-3-21-15(20)12-8-17-13-5-4-10(16)6-11(13)14(12)18-7-9(2)19/h4-6,8-9,19H,3,7H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDPYBOZFFISRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCC(C)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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